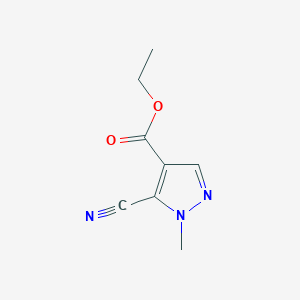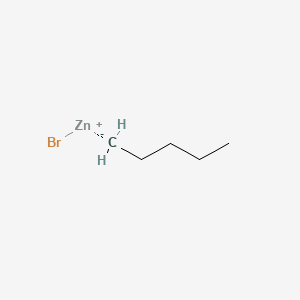
2-Ethylhexylzinc bromide
Vue d'ensemble
Description
2-Ethylhexylzinc bromide is a chemical compound with the molecular formula C8H17BrZn . It is extensively utilized in the realm of biomedicine, serving as a reagent in the synthetic processes involved in the fabrication of diverse pharmacological agents .
Synthesis Analysis
The synthesis of 2-Ethylhexylzinc bromide involves a reaction with ethylmagnesium iodide and copper (I) iodide in diethyl ether. Zinc, ligand, EtMgI, and CuI are added to a reactor with Et2O and heated at 35°C for 48 hours with stirring. The mixture is then decanted and washed with Et2O .Molecular Structure Analysis
The molecular structure of 2-Ethylhexylzinc bromide is represented by the formula C8H17BrZn . The molecular weight of the compound is 258.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethylhexylzinc bromide include a molecular weight of 258.5 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass is 255.98050 g/mol, and the monoisotopic mass is also 255.98050 g/mol .Applications De Recherche Scientifique
1. Fenton-Like Degradation by Magnetic Nanocatalysts
2-Ethylhexylzinc bromide's related compound, Ethidium bromide, is explored for its degradation using magnetic nanocatalysts (MNCs) in a Fenton-like reaction. This process is significant in degrading carcinogenic compounds used for staining nucleic acids, achieving high removal efficiencies under optimal conditions. The study elucidates the mechanisms and pathways of this degradation, highlighting the potential reusability of MNCs (Xie et al., 2020).
2. Synthesis of Organic Compounds
The reaction of 2-bromozincmethyl-2-propenyl ethers with aldehydes, ketones, and imines, followed by Pd(O)-catalyzed cyclization, is significant in synthesizing 3-methylenetetrahydrofurans and 3-methylenepyrrolidines. This process demonstrates the versatility of bromide compounds in organic synthesis (Louw et al., 1988).
3. Ion-Selective Electrodes in Titration
1-(Ethoxycarbonyl)pentadecyltrimethylammonium bromide, a compound structurally similar to 2-Ethylhexylzinc bromide, is used as a titrant in determining acidic anthraquinone dyestuffs. This application in potentiometric titration underlines the importance of bromide derivatives in analytical chemistry (Vytras et al., 1981).
4. Study in Dielectric and Solvation Spectroscopy
Investigations into the binary solutions of 2-ethyl-1-hexanol with 2-ethyl-1-hexyl bromide reveal significant insights into the Debye-like process and structural relaxation. This study using dielectric and solvation spectroscopy demonstrates the critical role of bromide derivatives in understanding molecular dynamics in solutions (Preuss et al., 2012).
5. Catalysis in Organic Reactions
The use of 2-(trimethylsilyl)ethyl sulfides in the von Braun cyanogen bromide reaction for preparing thiocyanates demonstrates the role of bromide compounds in facilitating selective and high-yield chemical reactions, essential in synthesizing bioactive molecules and nucleosidic thiocyanates (Chambert et al., 2002).
6. Corrosion Inhibition in Industrial Applications
A novel cationic surfactant, N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide, showcases the application of bromide derivatives in inhibiting corrosion of carbon steel. This application is pivotal in industrial processes, especially in acid pickling (Hegazy et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, Ethylhexyl bromide, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mécanisme D'action
Target of Action
2-Ethylhexylzinc bromide is a chemical compound that is extensively utilized in the realm of biomedicine . It serves as a reagent and proves instrumental in the synthetic processes involved in the fabrication of diverse pharmacological agents .
Mode of Action
It is known to be used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Biochemical Pathways
It is used in the synthesis of regioregular thiophene-based conjugated polymers , suggesting it may play a role in the biochemical pathways related to these polymers.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 0964 g/mL at 25 °C . This could potentially impact its bioavailability.
Result of Action
It is known to be used in the synthesis of regioregular thiophene-based conjugated polymers , suggesting it may contribute to the properties of these polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylhexylzinc bromide. It is recommended to store the compound at 2-8°C . It is also classified as a Dangerous Good for transport and may be subject to additional shipping charges .
Propriétés
IUPAC Name |
bromozinc(1+);3-methanidylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJHFPNMGKTEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC([CH2-])CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)


![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)

![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)


